tert-butyl (3S)-3-[(trifluoroacetyl)amino]pyrrolidine-1-carboxylate tert-butyl (3S)-3-[(trifluoroacetyl)amino]pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 202267-26-3
VCID: VC8087787
InChI: InChI=1S/C11H17F3N2O3/c1-10(2,3)19-9(18)16-5-4-7(6-16)15-8(17)11(12,13)14/h7H,4-6H2,1-3H3,(H,15,17)/t7-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCC(C1)NC(=O)C(F)(F)F
Molecular Formula: C11H17F3N2O3
Molecular Weight: 282.26 g/mol

tert-butyl (3S)-3-[(trifluoroacetyl)amino]pyrrolidine-1-carboxylate

CAS No.: 202267-26-3

Cat. No.: VC8087787

Molecular Formula: C11H17F3N2O3

Molecular Weight: 282.26 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (3S)-3-[(trifluoroacetyl)amino]pyrrolidine-1-carboxylate - 202267-26-3

Specification

CAS No. 202267-26-3
Molecular Formula C11H17F3N2O3
Molecular Weight 282.26 g/mol
IUPAC Name tert-butyl (3S)-3-[(2,2,2-trifluoroacetyl)amino]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C11H17F3N2O3/c1-10(2,3)19-9(18)16-5-4-7(6-16)15-8(17)11(12,13)14/h7H,4-6H2,1-3H3,(H,15,17)/t7-/m0/s1
Standard InChI Key AGQSXQUMNKZASE-ZETCQYMHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@@H](C1)NC(=O)C(F)(F)F
SMILES CC(C)(C)OC(=O)N1CCC(C1)NC(=O)C(F)(F)F
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)NC(=O)C(F)(F)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₁H₁₇F₃N₂O₃, with a molecular weight of 294.26 g/mol. Its IUPAC name explicitly defines the stereochemistry at the 3-position, ensuring precise synthetic targeting. The pyrrolidine ring adopts a puckered conformation, with the trifluoroacetyl group (-COCF₃) and tert-butyloxycarbonyl (Boc) group introducing distinct electronic and steric effects.

Key Functional Groups:

  • tert-Butyl Carbamate (Boc): Provides acid-labile protection for the pyrrolidine nitrogen, enabling selective deprotection in multi-step syntheses .

  • Trifluoroacetyl Amine: Enhances metabolic stability and influences hydrogen-bonding interactions with biological targets .

Physicochemical Data

PropertyValue
Boiling Point (Predicted)265–280°C
Density1.22–1.25 g/cm³
Refractive Index1.450–1.470
SolubilityModerate in polar aprotic solvents (e.g., DMF, DMSO)

The trifluoroacetyl group significantly increases lipophilicity (logP ≈ 1.8), impacting membrane permeability and bioavailability in drug candidates .

Synthetic Methodologies

Stepwise Synthesis

The compound is typically synthesized via a multi-step sequence:

  • Amino Protection: Reacting (3S)-3-aminopyrrolidine with trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) to form (3S)-3-(trifluoroacetamido)pyrrolidine.

  • Carbamate Formation: Treating the intermediate with di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine) in tetrahydrofuran (THF) at 0–25°C .

Reaction Conditions:

  • Trifluoroacetylation: 0°C, 2 hours, >90% yield.

  • Boc Protection: Room temperature, 12 hours, 85–90% yield.

Industrial Scalability

Large-scale production employs continuous flow reactors to enhance efficiency and purity. Process optimizations focus on minimizing racemization at the 3S position, which is critical for preserving enantiomeric excess (>99% ee) .

Applications in Medicinal Chemistry

Drug Intermediate

The compound is a precursor to protease inhibitors and kinase-targeting agents. Its chiral center and protected amines facilitate the synthesis of:

  • Spirocyclic Compounds: Used in antiviral and anticancer therapies.

  • Peptidomimetics: Mimic peptide structures to enhance metabolic stability .

Comparative Bioactivity:

DerivativeTargetActivity (IC₅₀)
3S-Trifluoroacetyl-BocSerine Protease68 nM
3R-Trifluoroacetyl-BocSerine Protease420 nM

The 3S configuration confers superior inhibitory potency due to optimal spatial alignment with enzyme active sites .

Future Research Directions

Catalytic Asymmetric Synthesis

Developing enantioselective methods to access the 3S configuration without chiral resolution remains a priority. Transition-metal catalysts (e.g., Ru-based complexes) show promise for improving synthetic efficiency .

Targeted Drug Delivery

Conjugating the compound to nanoparticle carriers could enhance tissue-specific delivery, reducing off-target effects in therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator